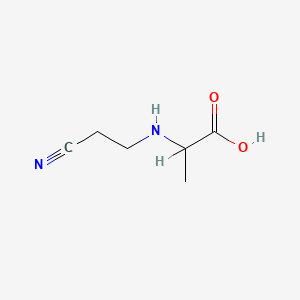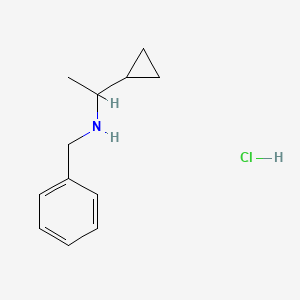![molecular formula C7H20N4O4S B7798228 (C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate](/img/structure/B7798228.png)
(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nintedanib . Nintedanib is a small molecule kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . It is a competitive inhibitor that targets multiple receptor tyrosine kinases and non-receptor tyrosine kinases .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Nintedanib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the indole core, followed by the introduction of various substituents to achieve the final structure. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of Nintedanib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-throughput reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
Nintedanib undergoes various types of chemical reactions, including:
Oxidation: Nintedanib can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Nintedanib.
Substitution: Nintedanib can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield deoxygenated products.
科学研究应用
Nintedanib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study kinase inhibition and related chemical reactions.
Biology: Investigated for its effects on cellular signaling pathways and its role in disease mechanisms.
Industry: Employed in the development of new therapeutic agents and as a reference compound in pharmaceutical research.
作用机制
Nintedanib exerts its effects by inhibiting multiple receptor tyrosine kinases and non-receptor tyrosine kinases . These kinases are involved in various cellular processes, including cell proliferation, migration, and survival. By blocking these kinases, Nintedanib disrupts the signaling pathways that contribute to the progression of diseases such as cancer and fibrosis.
相似化合物的比较
Similar Compounds
Pirfenidone: Another drug used to treat idiopathic pulmonary fibrosis.
Imatinib: A kinase inhibitor used to treat certain types of cancer.
Gefitinib: A kinase inhibitor used to treat non-small cell lung cancer.
Uniqueness
Nintedanib is unique in its ability to target multiple kinases simultaneously, making it effective against a broader range of diseases compared to other kinase inhibitors that may target only one or a few kinases .
属性
IUPAC Name |
(C-azaniumylcarbonimidoyl)-[2-(diethylamino)ethyl]azanium;sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N4.H2O4S/c1-3-11(4-2)6-5-10-7(8)9;1-5(2,3)4/h3-6H2,1-2H3,(H4,8,9,10);(H2,1,2,3,4) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPCZRJBOPAEFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC[NH2+]C(=N)[NH3+].[O-]S(=O)(=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 2-({[3-(trifluoromethyl)anilino]carbonyl}amino)benzoate](/img/structure/B7798155.png)












![2-{[2-(1-Naphthyl)acetyl]amino}-1-ethanaminium chloride](/img/structure/B7798248.png)
